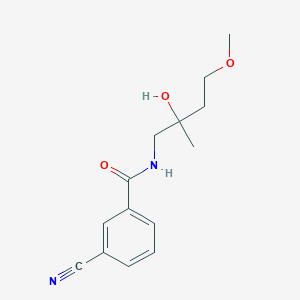

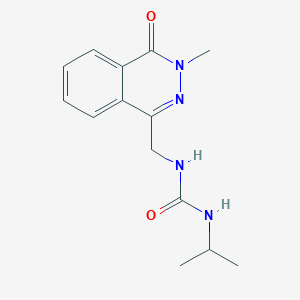

3-Cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-Cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide involves several steps. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Wissenschaftliche Forschungsanwendungen

Electrochemical Applications in Protic Medium

The electrochemical behavior of compounds related to 3-Cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide, such as 3-cyano-5-methoxycarbonyl-2,6-dimethyl-4-(o-nitrophenyl)-1,4-dihydropyridine, has been explored in hydroalcoholic mediums. These studies reveal the potential for electrochemical applications, where the reduction and oxidation processes of such compounds can lead to various products depending on the medium's acidity or basicity. For instance, in acidic conditions, the reduction of these compounds can lead to amino-benzonaphtyridine N-oxide through cyclization, while in basic medium, cyclic hydroxamic acids are formed. This illustrates the compound's versatility and potential in electrochemical synthesis and transformations (David et al., 1995).

Sensing Applications

Derivatives of benzamide compounds, such as N-(cyano(naphthalen-1-yl)methyl)benzamides, have been synthesized and investigated for their solid-state properties and hydrogen bonding interactions in solution. A particular derivative showcased a significant color transition in response to fluoride anions, indicative of potential applications in colorimetric sensing. This property could be leveraged for the development of sensors for environmental or analytical purposes, offering a visually detectable means of identifying specific anions in various solutions (Younes et al., 2020).

Radical Chemistry and Acyl Unit Introduction

Cyano(ethoxycarbonothioylthio)methyl benzoate, a compound with a functional group similar to that in 3-Cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide, has been shown to serve as an excellent one-carbon radical equivalent. This property is particularly useful for introducing acyl units via xanthate transfer radical addition to olefins. The study highlights the potential for using such compounds in radical chemistry and synthetic applications, where the introduction of acyl units is desired (Bagal et al., 2006).

Polymer Synthesis

The thermal polymerization of compounds related to 3-Cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide has been explored for the synthesis of hyperbranched aromatic polyamides. These polymers have shown desirable solubility in common solvents and inherent viscosities, making them candidates for various applications in materials science. The synthesis and properties of these hyperbranched polyamides open avenues for the development of new polymeric materials with tailored properties (Yang et al., 1999).

Selective Hydrogenation Catalysts

Studies have also delved into the use of compounds related to 3-Cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide as catalysts in the selective hydrogenation of phenol derivatives. For example, a catalyst comprising Pd nanoparticles on a carbon nitride support demonstrated high activity and selectivity in the hydrogenation of phenol to cyclohexanone under mild conditions. This finding suggests the potential of such compounds in catalysis, particularly in selective hydrogenation reactions important in the chemical industry (Wang et al., 2011).

Eigenschaften

IUPAC Name |

3-cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-14(18,6-7-19-2)10-16-13(17)12-5-3-4-11(8-12)9-15/h3-5,8,18H,6-7,10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNRYXFBSGHJOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)C1=CC=CC(=C1)C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

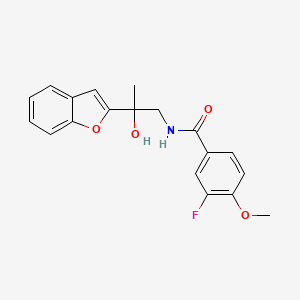

![1-(2-Chlorobenzyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2957636.png)

![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2957639.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2957641.png)

![6-[2-[(2-Fluorophenyl)methoxy]phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(4-ethoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2957646.png)

![1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2957652.png)

![4-[methyl(phenyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2957656.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2957657.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2957658.png)